Ethyl 2-[2-(3,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[2-(3,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring, a thiazole ring, and multiple functional groups such as hydroxyl, carboxylate, and dichlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(3,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under basic conditions to form an intermediate hydrazone. This intermediate then undergoes cyclization with 4-methylbenzoyl chloride and subsequent reactions with thiazole derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols .
Scientific Research Applications
Ethyl 2-[2-(3,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Ethyl 2-[2-(3,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:
- Ethyl 2-(3,4-dichlorophenyl)azocarboxylate
- Ethyl 2-(2,4-dichlorophenyl)acetate
- Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C25H20Cl2N2O5S |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(3,4-dichlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20Cl2N2O5S/c1-4-34-24(33)22-13(3)28-25(35-22)29-19(15-9-10-16(26)17(27)11-15)18(21(31)23(29)32)20(30)14-7-5-12(2)6-8-14/h5-11,19,30H,4H2,1-3H3/b20-18+ |
InChI Key |
LIJRUDFJIZZMBG-CZIZESTLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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